2-(Methylsulfinyl)benzaldehyde

Physical Chemistry Process Chemistry Purification

2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) is an ortho-substituted benzaldehyde derivative bearing a chiral sulfoxide (–S(O)CH₃) group. Unlike its sulfide and sulfone analogs, the methylsulfinyl moiety provides both chiral induction (1,4-asymmetric induction) and Lewis base activation in vinylogous aldol reactions. This intermediate oxidation state enables its use as a stereogenic building block for C₂-symmetric tetradentate bis-sulfoxide ligands (prepared in 78–84% yield from 96–99% ee crystalline material) that activate allylsilanes for enantioselective allylation. The aldehyde also condenses with diamines to form N,N,S,S ligands for Ru(II)/Os(II) asymmetric catalysis. Procure this high-purity racemic sulfoxide aldehyde with ≥98% assay for stereoselective synthesis and ligand development.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 62351-49-9
Cat. No. B3054902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfinyl)benzaldehyde
CAS62351-49-9
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1C=O
InChIInChI=1S/C8H8O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-6H,1H3
InChIKeyGKNAAYXCSYJWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfinyl)benzaldehyde CAS 62351-49-9: Chiral Sulfoxide Building Block for Asymmetric Synthesis


2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9; C₈H₈O₂S; MW 168.21) is an ortho-substituted benzaldehyde derivative containing a chiral sulfoxide (–S(O)CH₃) group adjacent to the aldehyde functionality. This compound exists as a racemic mixture unless specified as an enantiomerically enriched form [1]. It is distinguished from its sulfide and sulfone analogs by its intermediate oxidation state and inherent stereogenic center, which enables its use as both a chiral building block and a chiral controller in asymmetric transformations [1][2].

Why 2-(Methylsulfinyl)benzaldehyde Cannot Be Replaced by Generic Benzaldehyde Derivatives


Generic benzaldehyde derivatives lacking the methylsulfinyl group are incapable of providing the dual functionality—chiral induction and Lewis base activation—that distinguishes 2-(methylsulfinyl)benzaldehyde. The ortho-methylsulfinyl moiety is not a passive spectator; it actively participates in stereochemical control through remote 1,4-asymmetric induction [1] and serves as a crucial coordination site in tetradentate ligand architectures [2]. Analogs such as 2-(methylthio)benzaldehyde (sulfide) and 2-(methylsulfonyl)benzaldehyde (sulfone) differ fundamentally in oxidation state, polarity, and stereochemical properties, rendering them unsuitable for applications that require both a stereogenic sulfur center and a reactive aldehyde handle .

2-(Methylsulfinyl)benzaldehyde Quantitative Differentiation Evidence vs. Closest Analogs


Oxidation State-Controlled Physical Properties: Sulfoxide vs. Sulfide vs. Sulfone

The oxidation state of the sulfur atom directly dictates the compound's physical state and handling requirements. 2-(Methylsulfinyl)benzaldehyde is a solid, whereas its sulfide precursor is a liquid. The sulfoxide exhibits a predicted boiling point of 356.1±25.0 °C and a density of 1.29±0.1 g/cm³ . In contrast, the sulfide analog 2-(methylthio)benzaldehyde is a liquid with a boiling point of 141-143 °C (13 mmHg) and a density of 1.18 g/mL at 25 °C [1]. The sulfone analog 2-(methylsulfonyl)benzaldehyde has a significantly higher predicted boiling point of 385.7±34.0 °C at 760 mmHg and a comparable density of 1.3±0.1 g/cm³ . These differences directly impact isolation procedures and formulation strategies.

Physical Chemistry Process Chemistry Purification

Synthesis Efficiency: Oxidative Route from 2-(Methylthio)benzaldehyde

The synthesis of 2-(methylsulfinyl)benzaldehyde via oxidation of 2-(methylthio)benzaldehyde with m-chloroperoxybenzoic acid (m-CPBA) proceeds with a reported yield of 73% [1]. This selective oxidation to the sulfoxide stops cleanly at the intermediate oxidation state. Achieving the sulfone analog requires more forcing conditions and often results in over-oxidation side products, reducing atom economy.

Organic Synthesis Process Development Oxidation

Chiral Induction and Enantioselectivity in Asymmetric Transformations

Chiral 2-methylsulfinyl benzaldehyde serves as a key starting material for chiral imino- and amino-sulfoxides. Its preparation is reported to proceed with 65–70% yield and 96–99% enantiomeric excess (ee) after a single crystallization [1]. In the vinylogous aldol reaction with a silyloxydiene, the remote methylsulfinyl group acts as a chiral inductor and Lewis base, achieving high levels of diastereo- and enantioselectivity [2]. In contrast, achiral benzaldehyde analogs (e.g., 2-(methylthio)benzaldehyde or 2-(methylsulfonyl)benzaldehyde) lack the stereogenic sulfur center and are incapable of providing any stereochemical control in such reactions.

Asymmetric Synthesis Organocatalysis Stereochemistry

Ligand Precursor for Ruthenium and Osmium Complexes

Condensation of 2-(methylsulfinyl)benzaldehyde with ethylenediamine or (1R,2R)-(−)-1,2-diaminocyclohexane yields tetradentate imino-sulfoxide ligands L1 and L2, respectively, in 84% and 78% yield [1]. These ligands form stable ruthenium(II) complexes, with trans-[Ru(L1)Cl₂] (3) exhibiting a reversible Ru(III/II) couple at 0.56 V vs. Cp₂Fe⁺/⁰ in CH₂Cl₂ [1]. In contrast, attempts to prepare analogous complexes from the corresponding sulfide aldehyde are not reported due to the absence of the sulfoxide coordination site; the sulfone analog would lack the chiral sulfur center necessary for asymmetric induction.

Coordination Chemistry Catalysis Inorganic Synthesis

2-(Methylsulfinyl)benzaldehyde: Validated Application Scenarios Based on Quantitative Differentiation


Synthesis of Enantiopure Imino- and Amino-Sulfoxide Ligands for Asymmetric Catalysis

Leverage the 96–99% ee of crystalline 2-(methylsulfinyl)benzaldehyde to prepare C₂-symmetric tetradentate bis-sulfoxide ligands in high yield (78–84%) [1][2]. These ligands activate allyl trichlorosilane for enantioselective allylation of aldehydes, providing enantioenriched homoallylic alcohols under catalytic conditions.

Remote 1,4-Asymmetric Induction in Vinylogous Aldol Reactions

Employ chiral 2-methylsulfinyl benzaldehyde as both a chiral inductor and a Lewis base activator in γ-vinylogous aldol reactions with silyloxydienes. The remote methylsulfinyl group enables high diastereo- and enantioselectivity, a capability absent in achiral benzaldehyde analogs [3].

Chiral Ruthenium and Osmium Complexes for Electrochemical and Catalytic Studies

Utilize the aldehyde moiety to condense with diamines, forming tetradentate N,N,S,S ligands that coordinate to Ru(II) and Os(II) centers. The resulting complexes exhibit well-defined redox couples (e.g., 0.56 V vs. Cp₂Fe⁺/⁰) and serve as models for asymmetric oxidation and hydrogenation catalysis [2].

Building Block for Organocatalytic Asymmetric Aldol Additions

Investigate substrate-controlled stereoselectivity in proline-catalyzed aldol reactions. The ortho-methylsulfinyl group influences both reactivity and stereochemical outcome via remote induction, a feature that can be exploited to achieve kinetic resolution of racemic aldehydes [1].

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